N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFDGACHNSDKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250317 | |
| Record name | N-(4-Bromophenyl)-N′-(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-23-0 | |
| Record name | N-(4-Bromophenyl)-N′-(4-fluorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-N′-(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and detailed research findings.
This compound, with the chemical formula C13H10BrFN2S, belongs to a class of compounds known as thioureas. These compounds are characterized by the presence of a thiourea functional group (–NH–C(=S)–NH–), which is responsible for their biological activities. The presence of halogen substituents (bromo and fluoro) on the phenyl rings enhances their pharmacological profiles.
Antimicrobial Activity
Thiourea derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains and fungi.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiourea derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 5-20 | E. coli |
| Other Thioureas | 10-30 | S. aureus |
The results indicated that this compound exhibited lower MIC values compared to other derivatives, suggesting its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer properties of thiourea derivatives are well-documented, particularly their ability to induce apoptosis in cancer cells. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxic Effects
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The following IC50 values were reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.5 | Apoptosis induction |
| PC3 | 10.2 | Cell cycle arrest |
The compound was found to significantly reduce cell viability, with mechanisms including apoptosis and inhibition of IL-6 secretion . Flow cytometry analysis confirmed that a substantial percentage of treated cells underwent late apoptosis.
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Antimicrobial Mechanism : The compound interferes with bacterial lipid biosynthesis, leading to cell membrane disruption.
- Anticancer Mechanism : It induces apoptosis through mitochondrial pathways and inhibits key signaling pathways involved in tumor growth.
Scientific Research Applications
N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea is a chemical compound with diverse applications in scientific research, including serving as an intermediate in synthesizing pharmaceuticals and possessing antimicrobial properties .
Scientific Research Applications
N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea is used in a variety of scientific fields:
- Pharmaceutical Development Thiourea derivatives, including N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea, are key intermediates in synthesizing pharmaceuticals, particularly anticancer agents and other therapeutic drugs . Acyl thiourea derivatives have a wide range of pharmacological benefits, including potential anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal properties .
- Antimicrobial Activity Thiourea derivatives exhibit antimicrobial and anti-biofilm activity .
N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea, in particular, has been investigated for its potential to inhibit the formation of biofilms . - Agricultural Chemistry Thiourea compounds are used in the formulation of pesticides and herbicides, enhancing their effectiveness against specific pests while minimizing environmental impact .
- Material Science These compounds are employed in creating specialized polymers and coatings with improved thermal and chemical resistance, making them suitable for industrial applications .
- Biochemical Research Researchers use N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea to study enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential drug targets .
- Analytical Chemistry The compound is used in analytical techniques like chromatography to separate and identify complex mixtures in samples .
Data Tables and Research Findings
Thiourea derivatives, including N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea, have demonstrated promising antimicrobial activity against various strains of bacteria . For example, tests were conducted using different concentrations of thiourea derivatives against S. epidermidis strains, and the results were compared to ciprofloxacin, a reference compound . The IC50 values (µg/mL) for biofilm inhibition are shown in the table below .
| Bacterial strain | Compd. 3 IC50 values (µg/mL) | Compd. 9 IC50 values (µg/mL) | Ciprofloxacin IC50 values (µg/mL) |
|---|---|---|---|
| S. epidermidis ATCC 12228 | 3.71 | 0.35 | 11.89 |
| S. epidermidis ATCC 35984 | 2.55 | — | 18.55 |
| S. epidermidis 517/12 | 7.32 | 0.66 | — |
| S. epidermidis 519/12 | 2.52 | 2.50 | 1.65 |
| S. epidermidis 523/12 | 2.53 | 3.14 | — |
| S. epidermidis 526/12 | 1.61 | 4.95 | 9.28 |
| S. epidermidis 528/12 | 2.50 | 1.10 | 5.00 |
| S. epidermidis 531/12 | 2.83 | 1.13 | 6.59 |
| S. epidermidis 532/12 | 3.49 | 2.21 | 6.73 |
| S. epidermidis 533/12 | 1.96 | 2.88 | 1.90 |
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Comparisons
| Compound Name | Substituents (R1, R2) | Key Structural Features | Electronic Effects |
|---|---|---|---|
| N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea | R1 = 4-BrC6H4; R2 = 4-FC6H4 | Para-substituted aryl groups; no additional functional groups | Strong electron-withdrawing (Br, F) |
| N-(4-chlorobenzoyl)-N'-(4-bromophenyl)thiourea | R1 = 4-ClC6H4CO; R2 = 4-BrC6H4 | Benzoyl group with Cl substituent | Increased lipophilicity (Cl vs. F) |
| N-(4-bromophenyl)-4-(3-phenylthiourea)benzenesulfonamide (Br-LED209) | R1 = 4-BrC6H4; R2 = C6H5SO2C6H4 | Sulfonamide group added | Enhanced hydrogen bonding potential |
| N-(4-chlorophenoxymethyl)-benzoyl-N'-(4-bromophenyl)thiourea (5h) | R1 = 4-ClC6H4OCH2C6H4CO; R2 = 4-BrC6H4 | Phenoxymethyl-benzoyl group | Steric bulk, altered solubility |
Key Observations :
Enzyme Inhibition
Antimicrobial Activity
Key Observations :
Pharmacokinetic and Toxicity Profiles
Key Observations :
Q & A
Basic Synthesis: What are the common synthetic routes for N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea?
Answer:
The compound is typically synthesized via a two-step reaction. First, 4-fluorophenyl isothiocyanate is reacted with 4-bromoaniline in anhydrous acetone or THF under reflux (24–48 hours). The product is purified via recrystallization using ethanol or methanol . Key steps include:
- Strict control of moisture to prevent hydrolysis of isothiocyanate.
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1).
- Yield optimization through stoichiometric excess of one reagent (e.g., 1.2:1 molar ratio of aniline to isothiocyanate).
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time from 48 hours to 30–60 minutes while maintaining yields >75% .
- Catalysis : Use of triethylamine (5 mol%) to accelerate nucleophilic addition .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side products .
- In-line purification : Employ flash chromatography (silica gel, gradient elution) to isolate high-purity product (≥98% by HPLC) .
Basic Structural Characterization: Which techniques are critical for confirming the molecular structure?
Answer:
- FT-IR : Confirm thiourea C=S stretch (1,399–1,250 cm⁻¹) and N-H stretches (3,100–3,000 cm⁻¹) .
- NMR :
- Elemental analysis : Validate C, H, N, S content (e.g., C: 47.5%, H: 2.8%, N: 8.3%, S: 9.5%) .
Advanced Crystallography: How can X-ray diffraction resolve ambiguities in structural determination?
Answer:
- SHELX refinement : Use SHELXL for high-resolution data (e.g., Cu-Kα radiation, λ = 1.5418 Å) to model disorder or twinning .
- Key parameters :
- Example: A related thiourea derivative showed a planar C=S group with dihedral angles of 12.5° between aryl rings .
Biological Activity: What in vitro assays are used to evaluate cytotoxic activity?
Answer:
- MTT assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values as primary metrics.
- Example: N-(4-methoxybenzoyl)-N’-(4-fluorophenyl)thiourea showed IC₅₀ = 0.72 mM vs. 16.54 mM for hydroxyurea .
- Flow cytometry : Assess apoptosis induction via Annexin V/PI staining .
- Enzyme inhibition : Measure SIRT1 inhibition (e.g., fluorometric assays with IC₅₀ < 10 µM for potent derivatives) .
Advanced SAR: How do substituents influence biological activity?
Answer:
- Lipophilicity : Bromine (log P = 3.2) enhances membrane permeability vs. methoxy (log P = 2.1) .
- Electron-withdrawing groups : 4-Trifluoromethyl increases SIRT1 inhibition (ΔG = -9.2 kcal/mol) by strengthening hydrogen bonds .
- Steric effects : Bulky tert-butyl groups reduce activity due to poor fit in the enzyme active site .
QSAR Modeling: What parameters are critical for predicting anti-SARS-CoV-2 activity?
Answer:
The best-fit QSAR equation for derivatives is:
Log 1/C = 0.269 Log P² – 2.776 Log P + 0.221 cMR + 3.195
(n=8, R=0.949, F=12.1) .
- Log P : Optimal range = 2.5–3.5 for membrane penetration.
- Molar refractivity (cMR) : Higher values (>90) correlate with steric complementarity to 3CLpro .
Computational Docking: What methodologies predict binding to SIRT1 or 3CLpro?
Answer:
- Software : Use Molegro Virtual Docker (MVD) with Lamarckian genetic algorithm .
- Scoring : Rerank Score (RS) < -100 kcal/mol indicates strong binding (e.g., 4-chloro derivative: RS = -121.5 kcal/mol vs. control = -89.3 kcal/mol) .
- Pharmacophore mapping : Align thiourea’s C=S and aryl halides with catalytic residues (e.g., His363 in SIRT1) .
Toxicity Prediction: How can ADMET properties be assessed computationally?
Answer:
- pkCSM : Predict absorption (Caco-2 permeability > 0.9 × 10⁻⁶ cm/s), hepatotoxicity (e.g., 4-trifluoromethyl derivative flagged for liver injury) .
- AMES test : All derivatives showed negative mutagenicity (TI > 10) .
- Optimization : Reduce log P (<4) to mitigate CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
